
7-Amino-1-methyl-1H-indazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-1-methyl-1H-indazole-3-carbaldehyde is a heterocyclic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an amino group at the 7th position and a carbaldehyde group at the 3rd position makes this compound a valuable intermediate in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-1-methyl-1H-indazole-3-carbaldehyde can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes, including the preparation of intermediates, purification, and final product isolation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
7-Amino-1-methyl-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or other nucleophiles in the presence of a suitable base.
Major Products Formed
Oxidation: 7-Amino-1-methyl-1H-indazole-3-carboxylic acid.
Reduction: 7-Amino-1-methyl-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Amino-1-methyl-1H-indazole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 7-Amino-1-methyl-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The amino and aldehyde groups allow it to form covalent bonds with biological macromolecules, potentially inhibiting or modulating their activity. This compound may act on enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-indazole-3-carbaldehyde: Lacks the amino group at the 7th position.
7-Methyl-1H-indazole-3-carbaldehyde: Lacks the amino group and has a methyl group at the 7th position.
7-Amino-1H-indazole-3-carbaldehyde: Lacks the methyl group at the 1st position.
Uniqueness
7-Amino-1-methyl-1H-indazole-3-carbaldehyde is unique due to the presence of both the amino group at the 7th position and the methyl group at the 1st position. This combination of functional groups enhances its reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H9N3O |
|---|---|
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
7-amino-1-methylindazole-3-carbaldehyde |
InChI |
InChI=1S/C9H9N3O/c1-12-9-6(8(5-13)11-12)3-2-4-7(9)10/h2-5H,10H2,1H3 |
Clave InChI |
AZBYLYGVKABXSM-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CC=C2N)C(=N1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




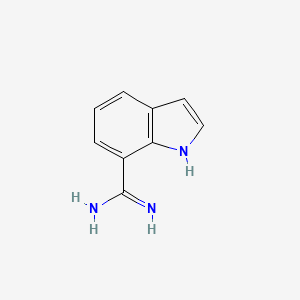
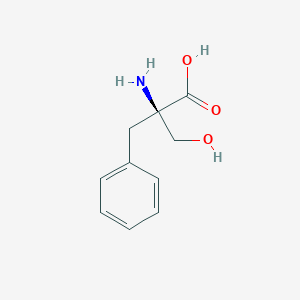
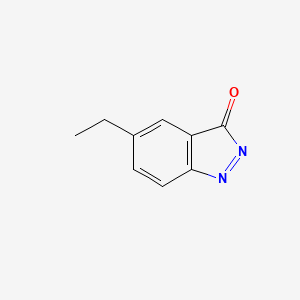
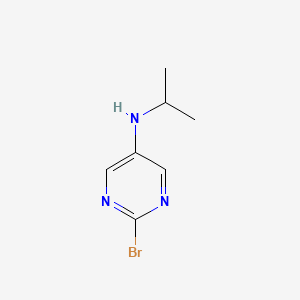
![1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13118413.png)
![7-Bromo-2-ethylbenzo[d]thiazole](/img/structure/B13118430.png)
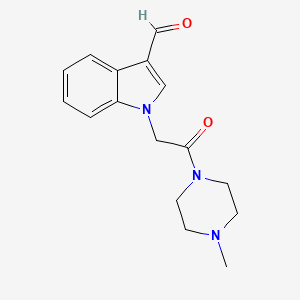

![6-(4-Methoxybenzyl)-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B13118455.png)


![N-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)methyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine](/img/structure/B13118467.png)
